molecular formula C14H14N2O B14717465 5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 13302-63-1

5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14717465
CAS No.: 13302-63-1
M. Wt: 226.27 g/mol
InChI Key: UNHSQCQWOZSUDZ-UHFFFAOYSA-N
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Description

5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, with additional methyl and phenyl groups that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-methylphenylhydrazine with a suitable cyclohexa-2,4-dien-1-one derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form bonds with various biomolecules, potentially inhibiting or modifying their functions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other cellular components, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-6-[2-(2-chlorophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
  • 5-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
  • 5-Methyl-6-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Uniqueness

5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

13302-63-1

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-methyl-2-[(2-methylphenyl)diazenyl]phenol

InChI

InChI=1S/C14H14N2O/c1-10-6-3-4-8-12(10)15-16-14-11(2)7-5-9-13(14)17/h3-9,17H,1-2H3

InChI Key

UNHSQCQWOZSUDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N=NC2=CC=CC=C2C

Origin of Product

United States

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